molecular formula C21H25BrN2O2 B12718258 1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide CAS No. 102207-39-6

1-Methyl-1-(9-xanthenylcarbamoylmethyl)piperidinium bromide

Cat. No.: B12718258
CAS No.: 102207-39-6
M. Wt: 417.3 g/mol
InChI Key: CEICGXCDNZCAGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 53 Q involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically includes:

Industrial Production Methods

Industrial production of compound 53 Q follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry and automated synthesis to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Compound 53 Q undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Compound 53 Q has a wide range of scientific research applications, including:

Mechanism of Action

Compound 53 Q exerts its effects by activating the STING pathway. The mechanism involves binding to the STING protein, leading to the activation of downstream signaling pathways that result in the production of type I interferons and other cytokines. This activation enhances the immune response against tumors and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 53 Q is unique due to its high potency and specificity for the human STING protein, making it a valuable tool for research and potential therapeutic applications. Its ability to activate the STING pathway selectively in human cells sets it apart from other similar compounds .

Properties

CAS No.

102207-39-6

Molecular Formula

C21H25BrN2O2

Molecular Weight

417.3 g/mol

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)-N-(9H-xanthen-9-yl)acetamide;bromide

InChI

InChI=1S/C21H24N2O2.BrH/c1-23(13-7-2-8-14-23)15-20(24)22-21-16-9-3-5-11-18(16)25-19-12-6-4-10-17(19)21;/h3-6,9-12,21H,2,7-8,13-15H2,1H3;1H

InChI Key

CEICGXCDNZCAGR-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24.[Br-]

Origin of Product

United States

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